molecular formula C7H10N4O2 B7789301 N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)acetohydrazide

N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)acetohydrazide

Cat. No.: B7789301
M. Wt: 182.18 g/mol
InChI Key: HSQHYGMRVXMHAW-UHFFFAOYSA-N
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Description

Dithiodiglycolic acid, also known as 2,2’-dithiodiacetic acid, is a chemical compound with the molecular formula C4H6O4S2 and a molecular weight of 182.22 g/mol . This compound is characterized by the presence of two carboxylic acid groups and a disulfide bond, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dithiodiglycolic acid can be synthesized through the oxidation of thioglycolic acid. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the disulfide bond.

Industrial Production Methods: In industrial settings, dithiodiglycolic acid is produced by the controlled oxidation of thioglycolic acid using hydrogen peroxide. The process involves the careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Dithiodiglycolic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thioglycolic acid.

    Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in an aqueous medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Thioglycolic acid.

    Substitution: Esters or amides of dithiodiglycolic acid.

Scientific Research Applications

Dithiodiglycolic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dithiodiglycolic acid involves the formation and cleavage of disulfide bonds. The disulfide bond in dithiodiglycolic acid can undergo redox reactions, making it a useful compound in studying redox biology and chemistry. The molecular targets include thiol-containing proteins and enzymes, where the disulfide bond can modulate their activity and function.

Comparison with Similar Compounds

    Thioglycolic acid: A precursor to dithiodiglycolic acid, containing a thiol group instead of a disulfide bond.

    Sulfonic acids: Oxidation products of dithiodiglycolic acid with sulfonic acid groups.

    Dithiothreitol: Another compound with disulfide bonds, commonly used as a reducing agent in biochemistry.

Uniqueness: Dithiodiglycolic acid is unique due to its dual carboxylic acid groups and disulfide bond, which provide versatility in chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions makes it a valuable compound in redox chemistry and biochemistry.

Properties

IUPAC Name

N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-4-3-6(13)9-7(8-4)11-10-5(2)12/h3H,1-2H3,(H,10,12)(H2,8,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQHYGMRVXMHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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